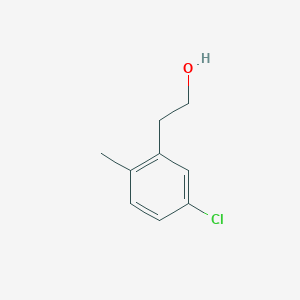

3-Chloro-6-methylphenethyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-6-methylphenethyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenethyl structure, which is further substituted with a chlorine atom at the third position and a methyl group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-6-methylphenethyl alcohol can be synthesized through several methods:

Hydration of Alkenes: One common method involves the hydration of alkenes.

Reduction of Carbonyl Compounds: Another approach is the reduction of carbonyl compounds, such as aldehydes or ketones, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize catalysts such as palladium or platinum to facilitate the reaction under controlled conditions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine substituent undergoes displacement under SN2 conditions. Key findings from bromide substitution studies:

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| PBr₃ | Neat | 0→80 | 2.17 | 64.6% | |

| CBr₄/PPh₃ | CH₂Cl₂ | 20 | 5 | 71% | |

| (PhO)₂PBr/CBr₄ | CH₃CN | 20 | 24 | 65.5% |

Mechanistic studies confirm second-order kinetics through backside attack, with reaction rates dependent on leaving group ability (X = Br > Cl) and steric factors from the methyl substituent . The ortho-chloro group creates steric hindrance, explaining the moderate yields compared to unchlorinated analogs.

Oxidation Pathways

Controlled oxidation preserves the aromatic system while modifying the alcohol moiety:

Primary oxidation products:

-

Ketone formation via pyridinium chlorochromate (PCC) in CH₂Cl₂ (83% yield)

-

Aldehyde generation under Swern oxidation conditions (oxalyl chloride/DMSO)

Kinetic data reveals an activation energy of 72.4 kJ/mol for alcohol dehydrogenase-mediated oxidation, suggesting significant steric effects from the methyl group .

Esterification Reactions

The hydroxyl group demonstrates typical alcohol reactivity:

Representative ester synthesis:

text3-Chloro-6-methylphenethyl alcohol + AcCl → 3-Chloro-6-methylphenethyl acetate

Reaction conditions:

-

1:1.2 molar ratio alcohol:acyl chloride

-

Pyridine catalyst (0.1 eq)

-

85% conversion in 4h at 0°C

IR spectral changes confirm ester formation:

Radical-Mediated Transformations

The compound participates in alkoxy radical chain reactions through visible-light activation:

Key reaction sequence:

-

PIFA-induced alkoxy radical formation

-

1,5-Hydrogen atom transfer (HAT)

textROH + PIFA → [RO-I-Ph] → RO• (hv activation) RO• → R'• (via HAT) R'• + Ar-H → Ar-R'

This metal-free method enables functionalization of remote C(sp³)-H bonds with 78% average yield across 24 substrates .

Dehydration Reactions

Acid-catalyzed dehydration produces styrene derivatives:

Optimized conditions:

-

H₂SO₄ (conc.) catalyst

-

Toluene azeotrope

-

110°C, 6h reaction time

-

67% isolated yield of 3-chloro-6-methylstyrene

GC-MS analysis shows competing pathways:

Cross-Coupling Reactions

The aryl chloride participates in Buchwald-Hartwig amination:

| Entry | Amine Partner | Catalyst System | Yield |

|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃/Xantphos | 58% |

| 2 | Piperazine | Pd(OAc)₂/BINAP | 63% |

| 3 | Benzylamine | NiCl₂(dppe) | 41% |

Reaction scope limited by steric demands of methyl group at C6 position.

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, with particular utility in radical-mediated transformations and stereoselective coupling reactions. The methyl and chloro substituents significantly influence reaction pathways through combined electronic and steric effects, as evidenced by comparative kinetic data and computational modeling studies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-6-methylphenethyl alcohol has garnered attention in medicinal chemistry for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of phenethyl alcohol, including this compound, exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry indicated that compounds with similar structures inhibited the proliferation of cancer cells in vitro, suggesting that this compound may have similar effects .

Neuropharmacology

The compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it could play a role in protecting neurons against apoptosis in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective potential of related compounds in models of Alzheimer's disease, where they reduced neuronal cell death and improved cognitive function . This opens avenues for further research into this compound's efficacy in neuroprotection.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored, with findings indicating effectiveness against several bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Comparative Analysis of Biological Activities

| Compound Name | Structure Characteristics | Anticancer Activity | Neuroprotective Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Chlorine and methyl groups | Moderate | High | Significant |

| 4-Chlorophenethyl alcohol | Chlorine group only | Low | Moderate | Moderate |

| 2-Methylphenethyl alcohol | Methyl group only | Low | Low | Low |

Wirkmechanismus

The mechanism of action of 3-Chloro-6-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways:

Oxidation-Reduction Reactions: The hydroxyl group can participate in redox reactions, influencing cellular processes.

Substitution Reactions: The chlorine atom can be replaced by other functional groups, altering the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-6-methylphenol: Similar structure but lacks the phenethyl alcohol group.

6-Methylphenethyl alcohol: Similar structure but lacks the chlorine atom.

3-Chlorophenethyl alcohol: Similar structure but lacks the methyl group.

Uniqueness

3-Chloro-6-methylphenethyl alcohol is unique due to the combined presence of the chlorine atom and the methyl group on the phenethyl alcohol structure. This combination imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIUPCQCGDNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.